(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide
Overview
Description
“(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide” is a chemical compound with the molecular weight of 200.69 . It is also known as “N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride” and "N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1
. Physical and Chemical Properties Analysis
“this compound” is a solid and has a molecular weight of 200.69 . The storage temperature is room temperature .Scientific Research Applications
Molecular and Supramolecular Structures
Research into the molecular and supramolecular structures of sulfonamide derivatives, including methanesulfonamide compounds, has revealed significant insights. For instance, studies have shown variations in the torsion angles of these compounds, affecting their molecular conformations. Such structural analyses facilitate understanding the intermolecular interactions like hydrogen bonding and π-π stacking, essential in chemical and pharmaceutical research (Jacobs, Chan, & O'Connor, 2013).
Biological Activity and Enzyme Inhibition
Methanesulfonamide derivatives have been explored for their biological activity, particularly as enzyme inhibitors. For example, some derivatives have demonstrated significant inhibitory effects on HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Such findings are crucial for developing new pharmaceuticals for conditions like hypercholesterolemia (Watanabe et al., 1997).
Catalytic Applications
Certain methanesulfonamide compounds, such as nicotinium methane sulfonate (NMS), have been identified as effective catalysts in chemical synthesis. NMS, for example, has shown excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines under solvent-free conditions, highlighting its potential as an environmentally friendly and efficient catalyst in organic synthesis (Tamaddon & Azadi, 2018).
Crystal Structure Analysis
Studies have also focused on the crystal structure of N-3-pyridinyl-methanesulfonamide and related compounds. Understanding these structures is crucial for applications in material science and pharmaceutical formulation. For example, the analysis of hydrogen bonds and molecular packing in these structures can provide insights into the stability and solubility of pharmaceutical compounds (Dodoff, Varga, & Kovala-Demertzi, 2004).
Electo-Optic Film Fabrication
The architecture of methanesulfonamide derivatives, especially those based on pyrrole and pyridine, has been explored for its influence on covalent self-assembly and nonlinear optical response in electrooptic film fabrication. This research is pivotal for advancements in optoelectronic devices (Facchetti et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is the Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to changes in the cellular processes that the enzyme regulates .
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to protein degradation and cellular function regulation .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular processes that the target enzyme regulates. By inhibiting the enzyme, the compound can alter these processes, potentially leading to changes in cell function .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular function, which are important considerations for its use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation and other metabolic transformations, which can affect its activity and stability . These metabolic pathways are essential for understanding how this compound is processed in the body and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are important for understanding how this compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules . Post-translational modifications and targeting signals play a role in the subcellular localization of this compound, influencing its activity and effectiveness.
Properties
IUPAC Name |
N-methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOLXIOYYVGSI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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